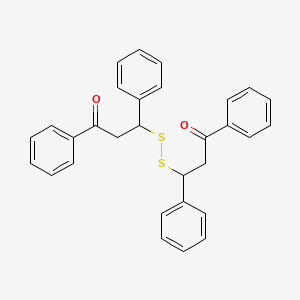![molecular formula C15H14O2Si B14598643 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) CAS No. 61100-98-9](/img/structure/B14598643.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two but-3-yn-2-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) typically involves the reaction of a silicon-containing precursor with but-3-yn-2-one under specific conditions. One common method involves the use of a Grignard reagent, where the silicon precursor is reacted with a Grignard reagent derived from but-3-yn-2-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The silicon atom in the compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-containing alcohols.
Scientific Research Applications
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom’s unique properties allow it to form stable bonds with various organic and inorganic molecules, facilitating its role in catalysis and other chemical processes. The pathways involved may include the formation of intermediate complexes and the activation or inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol): This compound is similar in structure but contains hydroxyl groups instead of carbonyl groups.
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-one): Similar but with two methyl groups attached to the silicon atom instead of a methyl and a phenyl group.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one) is unique due to the combination of its silicon center with both a methyl and a phenyl group, along with the but-3-yn-2-one substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61100-98-9 |
|---|---|
Molecular Formula |
C15H14O2Si |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-[methyl-(3-oxobut-1-ynyl)-phenylsilyl]but-3-yn-2-one |
InChI |
InChI=1S/C15H14O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8H,1-3H3 |
InChI Key |
STRLTYYAWNCPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#C[Si](C)(C#CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)







![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
